2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline
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Overview
Description
2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a fluoride source such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using efficient and cost-effective reagents. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl) can be used in a photoredox-catalyzed reaction under mild conditions to introduce the trifluoromethyl group into aromatic systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, H2SO4, and HNO3 are commonly used.
Nucleophilic Substitution: Amines or alcohols can act as nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, or amines.
Scientific Research Applications
2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target protein . This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect
Properties
CAS No. |
61174-36-5 |
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Molecular Formula |
C13H10F3NO2S |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-5-7-10(8-6-9)20(18,19)12-4-2-1-3-11(12)17/h1-8H,17H2 |
InChI Key |
XLBURTHIRFELGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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